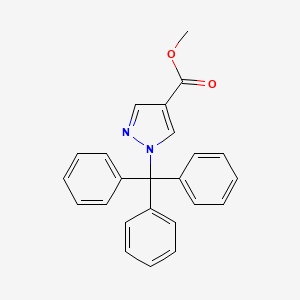![molecular formula C20H17NO3 B13873295 Phenyl {2-[(phenylmethyl)oxy]phenyl}carbamate](/img/structure/B13873295.png)
Phenyl {2-[(phenylmethyl)oxy]phenyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl {2-[(phenylmethyl)oxy]phenyl}carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This compound is characterized by its unique structure, which includes a phenyl group, a phenylmethyl group, and a phenylcarbamate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl {2-[(phenylmethyl)oxy]phenyl}carbamate typically involves the reaction of phenyl chloroformate with 2-[(phenylmethyl)oxy]phenol in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired carbamate.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The reaction is typically carried out in a solvent such as toluene or dichloromethane, and the product is purified through recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl {2-[(phenylmethyl)oxy]phenyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may produce phenyl {2-[(phenylmethyl)oxy]phenyl}amine.
Aplicaciones Científicas De Investigación
Phenyl {2-[(phenylmethyl)oxy]phenyl}carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of Phenyl {2-[(phenylmethyl)oxy]phenyl}carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Phenyl carbamate: Similar in structure but lacks the phenylmethyl group.
Benzyl carbamate: Contains a benzyl group instead of the phenylmethyl group.
Phenyl {2-[(methyl)oxy]phenyl}carbamate: Similar structure but with a methyl group instead of the phenylmethyl group.
Uniqueness
Phenyl {2-[(phenylmethyl)oxy]phenyl}carbamate is unique due to the presence of the phenylmethyl group, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its binding affinity and specificity for certain targets, making it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C20H17NO3 |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
phenyl N-(2-phenylmethoxyphenyl)carbamate |
InChI |
InChI=1S/C20H17NO3/c22-20(24-17-11-5-2-6-12-17)21-18-13-7-8-14-19(18)23-15-16-9-3-1-4-10-16/h1-14H,15H2,(H,21,22) |
Clave InChI |
WGJHHOSPWZYNQG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=CC=C2NC(=O)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


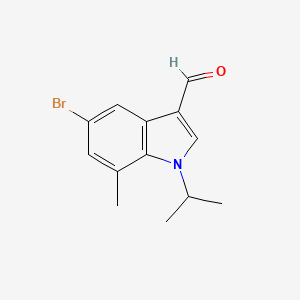
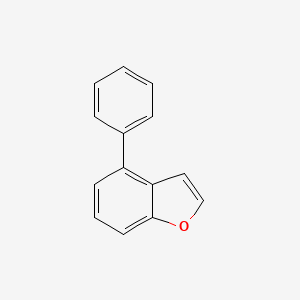
![4-[(4-chlorophenyl)methoxy]-1H-indazol-3-amine](/img/structure/B13873232.png)
![4-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazol-4-yl]butanoic acid](/img/structure/B13873234.png)

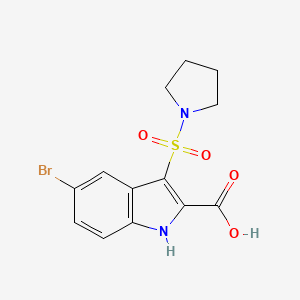
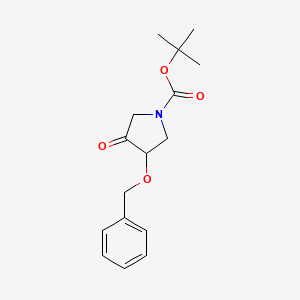
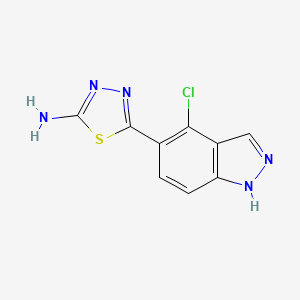


![N-(6-bromoimidazo[1,2-a]pyrazin-2-yl)acetamide](/img/structure/B13873273.png)


